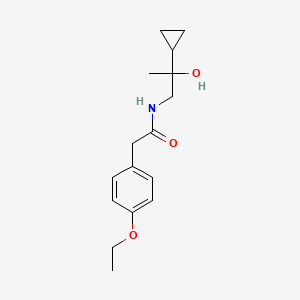

N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-3-20-14-8-4-12(5-9-14)10-15(18)17-11-16(2,19)13-6-7-13/h4-5,8-9,13,19H,3,6-7,10-11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXNCPIFALVXHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide typically involves a multi-step process:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

Hydroxypropyl Group Addition: The hydroxypropyl group can be added via a hydroxylation reaction, often using reagents such as osmium tetroxide or potassium permanganate.

Ethoxyphenyl Group Attachment: The ethoxyphenyl group is usually introduced through an etherification reaction, where an ethoxy group is added to a phenol derivative.

Acetamide Formation: The final step involves the formation of the acetamide group, typically through an amidation reaction where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate (PCC) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of the acetamide group may produce an amine.

Scientific Research Applications

The compound exhibits several biological activities, including:

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammation and pain relief.

- Analgesic Properties : The compound has shown potential in alleviating pain in preclinical models.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against common pathogens, suggesting potential applications in antimicrobial therapy.

Medicinal Chemistry

N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide is being investigated for its potential as a therapeutic agent due to its ability to modulate inflammatory pathways. Its selectivity for COX-2 over COX-1 could lead to reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits COX-2 enzyme activity | |

| Analgesic | Reduces pain in animal models | |

| Antimicrobial | Effective against E. coli and S. aureus |

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the production of inflammatory mediators in human monocytes exposed to lipopolysaccharides (LPS). This suggests its potential role as an anti-inflammatory agent.

Case Study: Anti-inflammatory Effects

A study conducted in 2023 evaluated the compound's efficacy in reducing inflammation in animal models. Results indicated a significant decrease in inflammatory markers compared to control groups treated with standard NSAIDs, highlighting its therapeutic potential.

Pain Management

The analgesic properties of this compound were explored through various preclinical studies, demonstrating its effectiveness in models of acute pain induced by chemical irritants.

Research on this compound is ongoing, focusing on elucidating its mechanisms of action and optimizing its therapeutic applications. The compound's unique structural features provide a promising foundation for further exploration in medicinal chemistry, particularly for developing new anti-inflammatory and analgesic therapies.

The findings from various studies underscore the importance of this compound in advancing our understanding of drug design and therapeutic efficacy. Continued research may reveal additional applications and enhance the compound's profile as a valuable tool in pharmacological research.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The cyclopropyl and hydroxypropyl groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(4-hydroxyphenethyl)acetamide () Structure: Features a hydroxyphenethyl group instead of the cyclopropyl-hydroxypropyl chain. Bioactivity: Demonstrated moderate cytotoxicity (38.3% mortality at 0.1 mg/mL in brine shrimp assays).

N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()

- Structure : Contains a fluorophenyl group and cyclohexyl substituent.

- Synthesis : Produced via multicomponent reactions (81% yield), differing from the target compound’s likely stepwise synthesis. The fluorine atom may enhance binding affinity to hydrophobic pockets in biological targets, while the cyclohexyl group increases steric bulk compared to the cyclopropyl moiety .

Quinazoline-sulfonyl acetamides (e.g., Compounds 38–40 in )

- Structure : Incorporate quinazoline-sulfonyl groups linked to methoxyphenyl acetamides.

- Bioactivity : Exhibited potent anti-cancer activity (IC₅₀ values < 10 µM against HCT-1, MCF-7, and PC-3 cell lines). The sulfonyl-quinazoline moiety likely enhances interaction with kinase or DNA repair targets, a feature absent in the target compound .

Pharmacological and Physicochemical Properties

Key Observations :

- Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism compared to larger alkyl groups (e.g., cyclohexyl in ), suggesting enhanced metabolic stability for the target compound.

- Target Specificity : Quinazoline-sulfonyl derivatives () demonstrate the importance of heterocyclic appendages for anti-cancer activity, which the target compound lacks.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide is a compound that has garnered interest in various biological studies due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C16H23NO3

- Molecular Weight : 291.36 g/mol

Biological Activity Overview

This compound exhibits several biological activities that make it a candidate for further pharmacological research. Its potential effects include:

- Antinociceptive Activity : Preliminary studies suggest that this compound may possess pain-relieving properties, potentially through modulation of opioid receptors or other pain pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, which could be beneficial for treating chronic inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Research indicates that this compound may exhibit selective cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Receptor Interaction : The compound may interact with specific receptors in the central nervous system, influencing pain perception and inflammation pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer cell proliferation, thereby exerting its therapeutic effects.

Case Studies and Experimental Data

-

Antinociceptive Studies :

- A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in pain response compared to control groups. The observed effect was dose-dependent, indicating a potential therapeutic window for analgesic applications.

-

Anti-inflammatory Effects :

- In vitro assays using macrophage cell lines revealed that treatment with this compound led to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

-

Cytotoxicity Assays :

- A panel of cancer cell lines was treated with varying concentrations of the compound, showing a notable reduction in cell viability, particularly in breast and colon cancer cells. The IC50 values were determined to be within a range that suggests potential for further development as an anticancer agent.

Comparative Analysis

| Activity Type | Observed Effect | Reference Studies |

|---|---|---|

| Antinociceptive | Significant pain reduction | , |

| Anti-inflammatory | Decreased cytokine production | , |

| Cytotoxicity | Reduced viability in cancer cells | , |

Conclusion and Future Directions

This compound demonstrates promising biological activities that warrant further investigation. Future research should focus on elucidating its mechanisms of action, optimizing its pharmacological properties, and conducting clinical trials to assess its efficacy and safety in humans.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process:

Acetylation : React 4-ethoxyphenylacetic acid with thionyl chloride to form the acyl chloride, followed by coupling with 2-cyclopropyl-2-hydroxypropylamine.

Purification : Use recrystallization (e.g., from methanol/water mixtures) to remove unreacted starting materials .

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.2–1.4 ppm for cyclopropyl protons; δ 4.0 ppm for ethoxy group) .

- Key Considerations : Monitor reaction progress with TLC (silica gel, UV detection) to avoid side products like over-acetylated derivatives.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?

- Methodological Answer :

- GC/MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) to detect molecular ion peaks (e.g., m/z 307 for the parent ion) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular O–H···N interactions in the cyclopropyl-hydroxypropyl moiety) .

- Stability Testing : Perform accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C) to assess hydrolytic susceptibility of the ethoxy group .

Q. How do solvent systems and substituents influence the compound’s solubility?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method in solvents like DMSO (high solubility), water (<0.1 mg/mL), and ethanol (moderate solubility). The cyclopropyl group reduces polarity, while the ethoxyphenyl moiety enhances lipophilicity .

- Co-solvency : Improve aqueous solubility with β-cyclodextrin inclusion complexes (1:1 molar ratio, validated by phase-solubility diagrams) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are observed when modifying the cyclopropyl or ethoxyphenyl groups?

- Methodological Answer :

- Cyclopropyl Modifications : Replace cyclopropyl with bicyclo[2.2.1]heptane to evaluate steric effects on receptor binding (e.g., via molecular docking simulations using AutoDock Vina).

- Ethoxy Substitution : Compare bioactivity of ethoxy vs. methoxy analogs in vitro (e.g., IC50 shifts in enzyme inhibition assays) .

Q. How can conflicting metabolic data from in vitro and in vivo studies be reconciled?

- Methodological Answer :

- In Vitro Models : Employ human liver microsomes (HLMs) with NADPH cofactors to identify Phase I metabolites (e.g., hydroxylation at cyclopropyl via CYP3A4).

- In Vivo Cross-Validation : Use LC-MS/MS to detect glucuronide conjugates in rodent plasma, addressing discrepancies in clearance rates .

Q. What strategies resolve contradictions in crystallographic vs. computational conformational analyses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.